2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzotriazole and phenol, characterized by its unique structure that imparts specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid, forming benzotriazole.
Alkylation: The benzotriazole derivative is then alkylated using an appropriate alkyl halide, such as 2-methylprop-1-enyl chloride, under basic conditions to introduce the alkyl group.
Phenol Substitution: The final step involves the substitution of the phenol group at the desired position, typically using a Friedel-Crafts alkylation reaction with a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Reduced phenol derivatives, benzotriazole derivatives.
Substitution: Halogenated phenol derivatives, substituted benzotriazole derivatives.
Scientific Research Applications
2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation due to UV radiation.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing the degradation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and protecting the integrity of the material or biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-2-yl)-4-methylphenol
- 2-(Benzotriazol-2-yl)-4-(2-methylprop-1-enyl)phenol
- 2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol
Uniqueness
2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is unique due to its specific structural configuration, which imparts enhanced UV absorption properties and stability. Compared to similar compounds, it offers superior performance in applications requiring long-term protection against UV radiation and oxidative stress.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-10,21H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOYZUSEXWJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.